

Protocol for α -Tosyloxylation of Ketones with Hydroxy(tosyloxy)iodobenzene (HTIB)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydroxy tosyloxy iodobenzene

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the α -tosyloxylation of ketones using [Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent. This reaction is a valuable transformation in organic synthesis, providing a direct method to introduce a tosyloxy group at the α -position of a ketone. The resulting α -tosyloxy ketones are versatile intermediates for the synthesis of various organic molecules, including heterocyclic compounds.

Introduction

Hypervalent iodine reagents, such as HTIB, have gained prominence as environmentally benign alternatives to heavy metal-based oxidants. The α -tosyloxylation of ketones with HTIB is a reliable and efficient method that proceeds under mild conditions. Variations of this protocol include the in situ generation of HTIB, catalytic versions using a substoichiometric amount of an iodoarene with a terminal oxidant, and ultrasound-promoted reactions to enhance reaction rates.^{[1][2]}

Reaction Principle

The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic iodine(III) center of HTIB. This is followed by an intramolecular transfer of the

tosyloxy group to the α -carbon of the ketone, with the concomitant reduction of the iodine(III) to iodobenzene.

Data Presentation

The following tables summarize the quantitative data for the α -tosyloxylation of various ketones under different reaction conditions.

Table 1: α -Tosyloxylation of Various Ketones with HTIB

Entry	Ketone	Product	Reaction Time (h)	Yield (%)	Reference
1	Acetophenone	α -Tosyloxyacetophenone	2	80	[3]
2	4-Methylacetophenone	α -Tosyloxy-4-methylacetophenone	-	69	[4]
3	4-Methoxyacetophenone	α -Tosyloxy-4-methoxyacetophenone	-	72	[4]
4	4-Bromoacetophenone	α -Tosyloxy-4-bromoacetophenone	-	78	[4]
5	4-Chloroacetophenone	α -Tosyloxy-4-chloroacetophenone	-	70	[4]
6	Propiophenone	α -Tosyloxypropiophenone	-	81	[4]
7	Cyclohexanone	2-Tosyloxycyclohexanone	-	81	[4]

Yields of isolated pure product based on the amount of ketones used.

Table 2: Ultrasound-Promoted α -Tosyloxylation of Ketones with HTIB in Acetonitrile

Entry	Ketone	Reaction Time (min)	Yield (%)	Reference
1	Acetophenone	10	85	[1]
2	Propiophenone	15	82	[1]
3	Butyrophenone	20	78	[1]
4	Isobutyrophenone	30	75	[1]
5	Cyclopentanone	15	65	[1]
6	Cyclohexanone	15	72	[1]
7	Cycloheptanone	15	58	[1]

Yields are for isolated, pure products. In the absence of ultrasound, product yields were less than 5%.

Experimental Protocols

General Protocol for α -Tosyloxylation of Ketones with HTIB

This protocol is a general procedure for the direct α -tosyloxylation of a ketone using a stoichiometric amount of HTIB.

Materials:

- Ketone (1.0 equiv)
- [Hydroxy(tosyloxy)iodo]benzene (HTIB) (1.1 equiv)
- Acetonitrile (solvent)

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- To a solution of the ketone (1.0 equiv) in acetonitrile, add HTIB (1.1 equiv).
- Stir the reaction mixture at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure α -tosyloxy ketone.

Catalytic Protocol for α -Tosyloxylation of Ketones

This protocol utilizes a catalytic amount of an iodoarene with a terminal oxidant, m-chloroperbenzoic acid (m-CPBA), to generate the active hypervalent iodine species in situ.^[2]
^[5]

Materials:

- Ketone (1.0 equiv)
- Iodobenzene (or other iodoarene catalyst) (0.1 equiv)
- m-Chloroperbenzoic acid (m-CPBA) (2.2 equiv)
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.1 equiv)
- Acetonitrile/2,2,2-Trifluoroethanol (co-solvent)
- Round-bottom flask
- Stirring apparatus
- Standard work-up and purification equipment

Procedure:

- In a round-bottom flask, dissolve the ketone (1.0 equiv), iodoarene catalyst (0.1 equiv), and p-TsOH·H₂O (2.1 equiv) in a mixture of acetonitrile and 2,2,2-trifluoroethanol.
- Add m-CPBA (2.2 equiv) portion-wise to the stirred solution.
- Stir the reaction mixture at room temperature or gentle heating, monitoring the reaction by TLC.
- After the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography.

Visualizations

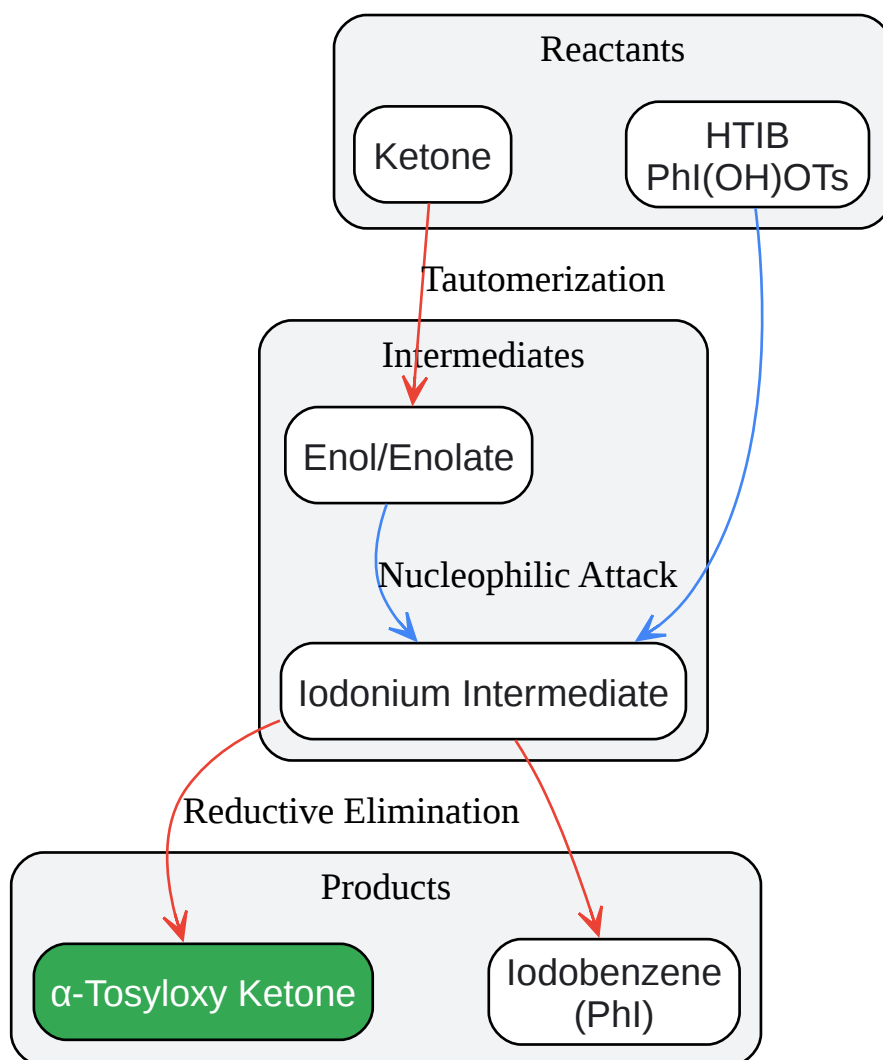
Experimental Workflow



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Caption: General experimental workflow for the α -tosyloxylation of ketones using HTIB.

Reaction Mechanism



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Caption: Proposed mechanism for the α -tosyloxylation of ketones with HTIB.

Safety Precautions

[Hydroxy(tosyloxy)i]do]benzene (HTIB) is an irritant. It is essential to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) for HTIB.

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References

- 1. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 2. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 3. [Hydroxy(tosyloxy)iodo]benzene Mediated α -Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodoarene-Mediated α -Tosyloxylation of Ketones with MCPBA and p-Toluenesulfonic Acid [organic-chemistry.org]
- To cite this document: BenchChem. [Protocol for α -Tosyloxylation of Ketones with Hydroxy(tosyloxy)iodobenzene (HTIB)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8783353#protocol-for-tosyloxylation-of-ketones-with-htib>]

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